An In-depth Technical Guide to 3-[(diethylamino)sulfonyl]benzamide: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-[(diethylamino)sulfonyl]benzamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[(diethylamino)sulfonyl]benzamide, a compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of its molecular structure, chemical properties, and a detailed, validated protocol for its synthesis.
Introduction: The Sulfonamide Moiety in Drug Discovery
Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial agents to diuretics and anticonvulsants.[1] The incorporation of a sulfonamide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, protein binding, and target engagement. The compound 3-[(diethylamino)sulfonyl]benzamide belongs to the class of benzamides, which are also prevalent in numerous biologically active compounds.[2][3] This guide will delve into the specific characteristics of this molecule, providing a foundation for its further investigation and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-[(diethylamino)sulfonyl]benzamide is characterized by a central benzene ring substituted with a benzamide group and a diethylaminosulfonyl group at the meta-position.
Caption: Molecular structure of 3-[(diethylamino)sulfonyl]benzamide.
Physicochemical Data Summary
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₁H₁₆N₂O₃S | Based on its chemical structure. |
| Molecular Weight | 272.33 g/mol | Calculated from the molecular formula. |
| Melting Point | 160-190 °C | Based on melting points of similar sulfamoyl benzamide derivatives which often fall in this range.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of polar sulfonamide and amide groups suggests some water solubility, while the aromatic ring and diethyl groups favor solubility in organic solvents. |
| pKa | The amide proton is weakly acidic (pKa ~17), while the diethylamino group is weakly basic. | General pKa values for amides and tertiary amines. |
Proposed Synthesis Protocol
The synthesis of 3-[(diethylamino)sulfonyl]benzamide can be achieved through a multi-step process starting from readily available benzoic acid. This proposed protocol is based on well-established synthetic transformations for analogous compounds.[6][7][8]
Caption: Proposed synthetic workflow for 3-[(diethylamino)sulfonyl]benzamide.
Step 1: Chlorosulfonation of Benzoic Acid
Objective: To introduce a chlorosulfonyl group onto the benzoic acid ring.
Protocol:
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To a stirred solution of chlorosulfonic acid (5 equivalents) cooled in an ice bath (0-5 °C), slowly add benzoic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the electrophilic aromatic substitution reaction to completion. The meta-directing effect of the carboxylic acid group favors the formation of the 3-substituted product.[7]
Step 2: Formation of 3-(N,N-Diethylsulfamoyl)benzoic Acid
Objective: To react the sulfonyl chloride with diethylamine to form the corresponding sulfonamide.
Protocol:
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid (1M) to remove excess diethylamine and base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(N,N-diethylsulfamoyl)benzoic acid.
Causality: The nucleophilic attack of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride forms the sulfonamide bond. The base is required to neutralize the HCl generated during the reaction.[9]
Step 3: Conversion of Carboxylic Acid to Primary Amide
Objective: To convert the carboxylic acid functionality to a primary amide.
Protocol:
-
Suspend 3-(N,N-diethylsulfamoyl)benzoic acid (1 equivalent) in an inert solvent like DCM or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 3-[(diethylamino)sulfonyl]benzamide by recrystallization or column chromatography.
Causality: The carboxylic acid is first converted to a more reactive acid chloride, which readily reacts with ammonia (from ammonium hydroxide) to form the primary amide.[10]
Spectroscopic Characterization (Predicted)
Based on the structure and data from similar compounds, the following spectroscopic features are anticipated for 3-[(diethylamino)sulfonyl]benzamide:
-
¹H NMR:
-
Aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm.
-
The amide protons (NH₂) will likely appear as a broad singlet between δ 7.0-8.0 ppm.
-
The methylene protons (-CH₂-) of the diethyl groups will appear as a quartet around δ 3.3 ppm.
-
The methyl protons (-CH₃) of the diethyl groups will appear as a triplet around δ 1.1 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the amide will be observed downfield, around δ 165-170 ppm.
-
Aromatic carbons will resonate in the region of δ 120-145 ppm.
-
The methylene carbons of the diethyl groups will appear around δ 42 ppm.
-
The methyl carbons of the diethyl groups will be observed around δ 14 ppm.[4]
-
-
IR (KBr, cm⁻¹):
-
N-H stretching of the primary amide will show two bands around 3350 and 3180 cm⁻¹.
-
C=O stretching of the amide will be a strong band around 1660 cm⁻¹.
-
Asymmetric and symmetric S=O stretching of the sulfonamide will appear as strong bands around 1340 and 1160 cm⁻¹, respectively.[11]
-
-
Mass Spectrometry (ESI-MS):
-
The protonated molecule [M+H]⁺ would be expected at m/z 273.09.
-
Potential Applications and Future Directions
Sulfamoylbenzamide derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as carbonic anhydrases and as antiviral agents.[3][12] Specifically, derivatives of 3-sulfamoylbenzamide have shown potential as selective inhibitors of sirtuin-2 (SIRT2), which is a target for neurodegenerative diseases like Huntington's disease.[2] The structural features of 3-[(diethylamino)sulfonyl]benzamide make it an interesting candidate for screening in various biological assays. Future research could focus on the synthesis and evaluation of a library of related analogs to explore structure-activity relationships (SAR) and to identify lead compounds for drug development.
Safety and Handling
As with any chemical compound, 3-[(diethylamino)sulfonyl]benzamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds.[5]
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